molecular formula C7H13Br B12314538 1-(Bromomethyl)-1-ethylcyclobutane

1-(Bromomethyl)-1-ethylcyclobutane

Cat. No.: B12314538
M. Wt: 177.08 g/mol
InChI Key: DRMKRUZYXMRQRA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-ethylcyclobutane (CAS 1483749-65-0) is a brominated cyclobutane derivative with the molecular formula C7H13Br and a molecular weight of 177.08 g/mol . This compound serves as a versatile alkyl halide building block in organic synthesis and medicinal chemistry research. The reactive carbon-bromine bond makes it a prime substrate for various transformations, including nucleophilic substitution reactions, which allow researchers to introduce the 1-ethylcyclobutylmethyl moiety into more complex molecules . Cyclobutane-containing structures are of significant interest in drug discovery due to their presence in various biologically active compounds . The four-membered ring introduces significant ring strain into a molecule, which can influence its conformation, metabolic stability, and binding affinity to biological targets . Researchers utilize such bromoalkanes as key intermediates in the synthesis of novel chemical entities for pharmaceutical and agrochemical screening . This compound is classified as a flammable liquid and hazard statements include H225 (Highly flammable liquid and vapour) and H315-H319 (Causes skin irritation and serious eye irritation) . It must be handled with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area. This product is intended for research purposes and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

1-(bromomethyl)-1-ethylcyclobutane

InChI

InChI=1S/C7H13Br/c1-2-7(6-8)4-3-5-7/h2-6H2,1H3

InChI Key

DRMKRUZYXMRQRA-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC1)CBr

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 Bromomethyl 1 Ethylcyclobutane

Reaction Pathways Involving the Bromine Moiety as a Leaving Group

The carbon-bromine bond in 1-(bromomethyl)-1-ethylcyclobutane (B6162846) is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This characteristic dictates its participation in several fundamental organic reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key reaction class for alkyl halides. The specific pathway, either unimolecular (SN1) or bimolecular (SN2), is determined by the substrate structure, nucleophile strength, solvent, and temperature.

SN1 Pathway and Carbocation Formation

The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. numberanalytics.com The rate-determining first step is the spontaneous dissociation of the leaving group. numberanalytics.comlibretexts.org For this compound, this would lead to an initial primary carbocation.

Primary carbocations are generally high in energy and unstable. However, in this system, the formation of the initial primary carbocation is followed by a rapid rearrangement to a more stable carbocation. This is a common phenomenon in systems that can form more stable carbocations through 1,2-hydride or 1,2-alkyl shifts. youtube.com In the case of the 1-ethylcyclobutylmethyl carbocation, a hydride shift from the adjacent cyclobutane (B1203170) ring would lead to a more stable tertiary carbocation. chegg.com This rearranged tertiary carbocation would then be attacked by a nucleophile.

Another significant possibility is the rearrangement of the cyclobutane ring itself. The high ring strain of the cyclobutane can be relieved through ring expansion upon formation of an adjacent carbocation. This would lead to a more stable cyclopentyl cation. This type of rearrangement is a strong driving force and often a major pathway for cyclobutylmethyl systems.

The stability of the carbocation intermediate is crucial for the SN1 reaction rate. stackexchange.com Tertiary carbocations are significantly more stable than secondary, which are far more stable than primary carbocations. numberanalytics.com The potential for rearrangement to a more stable carbocation makes the SN1 pathway plausible for this compound under appropriate conditions (e.g., with a weak nucleophile/protic solvent).

Table 1: Plausible Intermediates in the SN1 Reaction of this compound

IntermediateStructureStabilityPotential Fate
Initial Primary CarbocationLowRapid rearrangement
Rearranged Tertiary CarbocationHighAttack by nucleophile
Ring-Expanded Cyclopentyl CationHighAttack by nucleophile
SN2 Pathway in Brominated Cyclobutanes

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. masterorganicchemistry.comlibretexts.org The reaction rate is sensitive to steric hindrance at the reaction center. masterorganicchemistry.com

This compound is a primary alkyl halide, which would typically favor the SN2 pathway. However, the carbon atom bonded to the bromine is attached to a quaternary carbon (C1 of the cyclobutane ring). This substitution pattern creates significant steric hindrance, analogous to a neopentyl halide. Neopentyl systems are notoriously unreactive towards SN2 reactions because the bulky groups prevent the necessary backside attack of the nucleophile. stackexchange.com

Studies on the SN2 reactivity of other brominated cyclobutanes show that the ring structure itself influences reactivity. The internal C-C(Br)-C bond angle in a cyclobutane is approximately 90°, which is far from the ideal 120° in an SN2 transition state, leading to increased angle strain. stackexchange.com While cyclopentyl halides react relatively quickly, cyclobutyl halides are less reactive due to this strain. stackexchange.com For this compound, the combination of the strained ring and the severe steric hindrance from the adjacent quaternary center makes the SN2 pathway highly unfavorable.

Elimination Reactions to Form Alkenes

Elimination reactions, which form alkenes, are often in competition with substitution reactions. ucsb.edu The two main mechanisms are the unimolecular E1 and the bimolecular E2 pathways. iitk.ac.inucalgary.ca

The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction. iitk.ac.in Therefore, the same considerations of carbocation formation and rearrangement apply. Following the formation of the rearranged tertiary or cyclopentyl carbocation, a base can abstract a proton from an adjacent carbon to form a double bond. E1 reactions are favored by weak bases and protic solvents. iitk.ac.in

The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the leaving group, while the leaving group departs simultaneously. libretexts.org This mechanism requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group. In this compound, there are beta-hydrogens on the ethyl group and on the cyclobutane ring. Abstraction of a proton from the ethyl group would lead to 1-ethyl-1-(vinyl)cyclobutane. Abstraction of a proton from the cyclobutane ring would result in 1-(bromomethyl)-1-ethylidenecyclobutane. The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and more stable) alkene as the major product, although the sterically less hindered Hofmann product can be favored with a bulky base. ucalgary.ca

Radical Reactions Involving the Bromine Atom

The carbon-bromine bond can undergo homolytic cleavage when exposed to heat or UV light, or in the presence of a radical initiator, to form a bromine radical and an alkyl radical. libretexts.org This initiates a radical chain reaction.

In the case of this compound, this would generate a primary alkyl radical. This radical could then participate in a variety of reactions. For instance, it could abstract a hydrogen atom from a solvent molecule to form 1-ethyl-1-methylcyclobutane. Alternatively, in the context of a radical addition to an alkene, the alkyl radical could add across a double bond. Radical bromination reactions often exhibit a high degree of selectivity, with the stability of the radical intermediate playing a key role. chegg.com

Cyclobutane Ring-Specific Reactivity and Rearrangements

The high ring strain of the cyclobutane ring (approximately 26 kcal/mol) is a dominant factor in the reactivity of this compound. researchgate.net This strain can be released in reactions that involve ring opening or rearrangement.

As mentioned in the context of SN1 reactions, the formation of a carbocation on the exocyclic methyl group is a prime trigger for ring expansion. The relief of ring strain provides a strong thermodynamic driving force for the 1,2-shift of a C-C bond of the cyclobutane ring, leading to the formation of a less-strained and more stable cyclopentyl carbocation. This type of rearrangement is well-documented for cyclobutylmethyl systems and is often the predominant reaction pathway under conditions that favor carbocation formation.

Ring contraction is another possible, though generally less common, rearrangement for some substituted cyclobutanes, particularly in the presence of a base. documentsdelivered.com Furthermore, under certain thermal or photochemical conditions, the cyclobutane ring itself can undergo cleavage. researchgate.netresearchgate.net For this compound, such reactions would likely be complex and lead to a variety of linear or rearranged products.

Table 2: Summary of Expected Reactivity for this compound

Reaction TypePathwayKey CharacteristicsExpected Outcome
Nucleophilic SubstitutionSN1Carbocation intermediate, rearrangement is keyFavored with weak nucleophiles; products will be rearranged (tertiary or cyclopentyl substitution)
SN2Concerted backside attackHighly disfavored due to severe steric hindrance (neopentyl-like structure)
EliminationE1Carbocation intermediate, rearrangementCompetes with SN1; will produce rearranged alkenes
E2Concerted, requires anti-periplanar HPossible with strong, non-bulky bases; mixture of alkene isomers
Radical ReactionRadicalHomolytic cleavage of C-Br bondFormation of a primary radical, leading to various potential products
RearrangementRing ExpansionDriven by relief of ring strainHighly probable under SN1/E1 conditions, leading to cyclopentyl products

Carbocation Rearrangements and Ring Expansion Phenomena

The presence of a cyclobutane ring adjacent to a potential carbocationic center in this compound sets the stage for a series of intricate molecular rearrangements. These transformations are largely governed by the principles of carbocation stability and the inherent strain of the four-membered ring.

Mechanisms of Alkyl Shifts and Ring Expansions in Carbocations Adjacent to Cyclobutanes

The formation of a carbocation is a critical step that often precedes rearrangement. In reactions like SN1 solvolysis, the departure of the bromide ion from this compound would initially form a primary carbocation. However, primary carbocations are highly unstable. This instability is the driving force for rapid rearrangement. masterorganicchemistry.comkhanacademy.org

Carbocation rearrangements can occur through hydride shifts or alkyl shifts, where a neighboring group migrates to the carbocationic center to form a more stable carbocation. masterorganicchemistry.comyoutube.com When a carbocation forms on a carbon adjacent to a cyclobutane ring, a specific type of alkyl shift, known as a ring expansion, is highly favored. masterorganicchemistry.comyoutube.com This process involves the migration of one of the C-C bonds of the cyclobutane ring. For this to occur, the sigma (σ) bond of the migrating carbon must align with the empty p-orbital of the carbocation. masterorganicchemistry.comlibretexts.org This orbital overlap facilitates the breaking of the C-C bond within the ring and the formation of a new bond at the carbocation center, effectively expanding the ring.

Formation and Rearrangement of Cyclobutylmethylcarbenium Ions

The carbocation generated from this compound is a type of cyclobutylmethylcarbenium ion. The departure of the bromide leaving group generates the 1-ethylcyclobutylmethylcarbenium ion. This primary carbocation is poised for immediate rearrangement.

The rearrangement proceeds via a 1,2-alkyl shift, where one of the carbon-carbon bonds of the cyclobutane ring migrates to the adjacent carbocationic carbon. This concerted step transforms the unstable primary carbocation into a more stable tertiary carbocation, now part of an expanded cyclopentane (B165970) ring. This type of rearrangement is a hallmark of reactions involving cyclobutylmethyl systems. youtube.com

Energetic Driving Forces for Ring Expansion: Release of Ring Strain and Carbocation Stabilization

Two primary energetic factors drive the ring expansion of the 1-ethylcyclobutylmethylcarbenium ion:

Release of Ring Strain: Cyclobutane possesses significant ring strain due to its compressed bond angles of approximately 90°, a considerable deviation from the ideal 109.5° for sp³ hybridized carbons. youtube.com By expanding to a cyclopentane ring, which has less angle strain, the molecule achieves a lower energy and more stable state. youtube.comyoutube.com This relief of strain is a powerful thermodynamic driving force for the reaction. masterorganicchemistry.com

Carbocation Stabilization: The rearrangement transforms a highly unstable primary carbocation into a more stable tertiary carbocation. Tertiary carbocations are stabilized by the electron-donating inductive effects of the three attached alkyl groups. This increase in carbocation stability is a major kinetic and thermodynamic driver for the rearrangement process. masterorganicchemistry.comkhanacademy.org

Even if the rearrangement did not lead to a more substituted carbocation, the relief of ring strain alone can be a sufficient driving force for the expansion from a four-membered to a five-membered ring. youtube.com

Specific Examples of Cyclobutane to Cyclopentane Expansions

A plausible reaction pathway for this compound undergoing solvolysis in a protic solvent like ethanol (B145695) is as follows:

Carbocation Formation: The C-Br bond breaks, and the bromide ion departs, forming the primary 1-ethylcyclobutylmethylcarbenium ion.

Ring Expansion: A C-C bond from the cyclobutane ring migrates, expanding the ring to form the tertiary 1-ethyl-1-methylcyclopentyl carbocation.

Nucleophilic Attack/Elimination: The solvent (ethanol) can then act as a nucleophile, attacking the tertiary carbocation to form a substitution product (1-ethoxy-1-ethyl-1-methylcyclopentane after deprotonation). Alternatively, the solvent can act as a base, removing a proton from an adjacent carbon to form elimination products, such as 1-ethyl-2-methyl-1-cyclopentene and (1-ethylidene)methylcyclopentane.

Ring-Opening Reactions of Strained Cyclobutane Derivatives

Beyond rearrangements that preserve a cyclic structure, the inherent strain in cyclobutane rings makes them susceptible to complete ring-opening reactions under certain conditions.

Nucleophilic Ring-Opening of Donor-Acceptor Cyclobutanes

The reactivity of the cyclobutane ring can be significantly enhanced by the presence of both electron-donating (donor) and electron-withdrawing (acceptor) groups. These "donor-acceptor" (D-A) cyclobutanes are primed for nucleophilic ring-opening reactions. Although this compound itself is not a classic D-A cyclobutane, this class of reactions illustrates an important reactivity pattern for strained four-membered rings.

In a typical D-A cyclobutane, a donor group (e.g., an aryl or alkyl group) and an acceptor group (e.g., two geminal ester groups) polarize one of the ring's C-C bonds, making it susceptible to cleavage. chemicalbook.com The reaction is often mediated by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the acceptor groups and further activates the ring. youtube.comchemicalbook.com

This activation facilitates attack by a nucleophile, leading to the opening of the four-membered ring and the formation of a linear product. A variety of nucleophiles can be employed in these reactions.

NucleophileProduct TypeTypical YieldReference
Electron-Rich Arenesγ-Aryl Substituted DiestersModerate to Good chemicalbook.com
Thiolsγ-Thio Substituted DiestersGood (up to 98%) chemicalbook.com
Selenolsγ-Seleno Substituted DiestersGood chemicalbook.com

This type of reaction proceeds through a mechanism where the Lewis acid activates the cyclobutane, followed by nucleophilic attack that cleaves the polarized C-C bond, resulting in the ring-opened product. chemicalbook.com

Characterization of Reactive Intermediate Species in Reactions of this compound

The diverse reactivity of this compound is largely governed by the formation of various transient reactive intermediates. Depending on the reaction conditions, this substrate can serve as a precursor to carbocations, radicals, carbanions, and carbenes, each with its own characteristic structure and subsequent reaction pathways.

Carbocation Intermediates

Carbocationic intermediates are central to the polar reactions of this compound, particularly under solvolytic or Lewis acidic conditions. The initial step in these reactions is the heterolytic cleavage of the carbon-bromine bond, which is often assisted by a polar solvent or a Lewis acid, to generate a primary carbocation.

However, primary carbocations are high-energy species. The 1-ethylcyclobutylmethyl cation is rapidly converted into a more stable carbocation through rearrangement. The primary driving forces for these rearrangements are the relief of the inherent strain in the four-membered ring and the formation of a more substituted, and thus more stable, carbocation. chemistrysteps.commasterorganicchemistry.com The most significant rearrangement pathway is the expansion of the cyclobutane ring to a cyclopentane ring, which results in a tertiary carbocation. chemistrysteps.comyoutube.comyoutube.com

Neighboring group participation (NGP), or anchimeric assistance, from the C-C bonds of the cyclobutane ring can stabilize the transition state leading to the rearranged carbocation. inflibnet.ac.intue.nlnih.gov This participation involves the delocalization of electron density from an adjacent sigma bond into the developing empty p-orbital of the carbocation. In the case of this compound, the C-C bonds of the strained ring are particularly effective neighboring groups. inflibnet.ac.in The solvolysis of similar (bromomethyl)cycloalkanes has been shown to proceed with significant rate enhancement due to this phenomenon, leading to ring-expanded products. youtube.com

The table below summarizes the key carbocation intermediates and their rearranged counterparts in the reactions of this compound.

Initial CarbocationRearrangement TypeRearranged CarbocationDriving Force
1-Ethylcyclobutylmethyl cation (primary)Ring Expansion (1,2-Alkyl Shift)1-Ethylcyclopentyl cation (tertiary)Relief of ring strain, formation of a more stable tertiary carbocation

Radical Intermediates

Under conditions that favor homolytic cleavage, this compound can be a source of radical intermediates. The most common method for generating such radicals is through the reaction with radical initiators, such as AIBN (azobisisobutyronitrile), or under UV irradiation in the presence of a radical halogenating agent. youtube.comyoutube.com

For instance, in a hypothetical reaction, the homolytic cleavage of the C-Br bond would generate the 1-ethylcyclobutylmethyl radical. This primary radical, much like its carbocationic counterpart, can undergo rearrangement. However, radical rearrangements are generally less facile than carbocation rearrangements.

Alternatively, radical intermediates related to this compound can be conceptualized by considering the free-radical halogenation of the parent hydrocarbon, 1-ethyl-1-methylcyclobutane. nih.gov In such a reaction, abstraction of a hydrogen atom can lead to the formation of different radical intermediates. The stability of these radicals follows the order: tertiary > secondary > primary. Therefore, the most stable radical that could be formed from the parent alkane would be the tertiary radical at the 1-position of the cyclobutane ring. youtube.comyoutube.com

The following table outlines the potential radical intermediates that could be formed from the parent alkane, 1-ethyl-1-methylcyclobutane, and their relative stabilities.

Radical IntermediateTypeRelative Stability
1-Ethyl-1-methylcyclobutyl radicalTertiaryMost Stable
1-Ethyl-1-(methyl)cyclobutyl-x-yl radicalSecondaryIntermediate
1-(Ethyl)-1-methylcyclobutyl-x-yl radicalPrimaryLeast Stable

Carbanion Intermediates

Carbanionic intermediates derived from this compound are typically generated through reaction with active metals. The most common example is the formation of a Grignard reagent, which involves the oxidative insertion of magnesium into the carbon-bromine bond. wisc.eduadichemistry.comwikipedia.orgalfredstate.edu This reaction effectively reverses the polarity of the carbon atom, transforming it from an electrophilic center into a potent nucleophile. adichemistry.com

The resulting Grignard reagent, 1-(ethylcyclobutyl)methylmagnesium bromide, behaves as a source of the 1-ethylcyclobutylmethyl carbanion. youtube.com These carbanionic species are highly reactive and are powerful bases and nucleophiles. They are typically prepared in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) to prevent protonation by any protic source. adichemistry.comyoutube.com

While direct deprotonation of a C-H bond in this compound to form a carbanion is unlikely due to the low acidity of the methylene (B1212753) protons, the formation of organometallic reagents like Grignard reagents provides a reliable route to access the nucleophilic reactivity of the corresponding carbanion. uobabylon.edu.iqsiue.eduinflibnet.ac.in These intermediates are crucial for forming new carbon-carbon bonds, for example, by reacting with carbonyl compounds or other electrophiles. wisc.eduyoutube.com An unusual reaction of a carbanion with ethyl 4-bromomethylbenzoate has been reported, showcasing the diverse reactivity of these intermediates. rsc.org

Carbene Intermediates

The formation of a carbene intermediate from this compound is a plausible, albeit less common, reaction pathway. Carbenes are neutral species containing a divalent carbon atom with six valence electrons. One potential route to a carbene from this substrate is through an alpha-elimination reaction. wikipedia.orgcurlyarrows.comaskiitians.comlibretexts.org

This reaction would typically require a very strong, sterically hindered base. askiitians.com The base would abstract a proton from the bromomethyl group, forming a transient carbanion. Subsequent loss of the bromide ion from the same carbon atom would then generate the corresponding carbene, 1-ethylcyclobutylidene. wikipedia.orgyoutube.com

The resulting carbene would be a highly reactive species, capable of undergoing various reactions such as cyclopropanation with alkenes or C-H insertion reactions. The feasibility of this pathway is dependent on the reaction conditions, particularly the strength and nature of the base employed. askiitians.com

Advanced Spectroscopic Characterization of 1 Bromomethyl 1 Ethylcyclobutane and Analogous Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive structural determination of organic molecules, including complex cyclobutane (B1203170) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

1H NMR Analysis of Cyclobutane Derivatives

Proton (¹H) NMR spectroscopy is instrumental in mapping the proton environments within a molecule. In cyclobutane derivatives, the chemical shifts and coupling constants of the ring protons are particularly informative. The puckered conformation of the cyclobutane ring leads to distinct axial and equatorial proton signals. masterorganicchemistry.com The electronegativity of substituents significantly influences the chemical shifts of adjacent protons.

For a compound like 1-(bromomethyl)-1-ethylcyclobutane (B6162846), the methylene (B1212753) protons of the bromomethyl group (-CH₂Br) are expected to resonate at a downfield position (typically δ 3.2-3.5 ppm) due to the deshielding effect of the adjacent bromine atom. The protons of the ethyl group would present as a quartet for the methylene group (-CH₂) and a triplet for the methyl group (-CH₃). The cyclobutane ring protons would appear as complex multiplets in the upfield region, generally between δ 1.5 and 2.5 ppm. The exact chemical shifts are influenced by the ring puckering and the relative orientation of the substituents. masterorganicchemistry.com

Analysis of analogous structures provides a clearer picture. For instance, in 1-(bromomethyl)-1-methylcyclobutane, the methylene protons of the bromomethyl group appear as a singlet, while the cyclobutane ring protons produce complex multiplets. chemicalbook.com Similarly, for 1-bromo-cyclobutanecarboxylic acid ethyl ester, the ring protons also show complex multiplet patterns. chemicalbook.com

Table 1: Representative ¹H NMR Data for Substituted Cyclobutane Derivatives

Compound Functional Group Protons (Chemical Shift, δ ppm) Cyclobutane Ring Protons (Chemical Shift, δ ppm)
1-(Bromomethyl)-1-methylcyclobutane -CH₂Br: ~3.3 (s) -CH₃: ~1.2 (s) 1.7-2.4 (m)
1-Bromo-cyclobutanecarboxylic acid ethyl ester -OCH₂CH₃: ~4.2 (q) -OCH₂CH₃: ~1.3 (t) 2.2-2.9 (m)

| Predicted for this compound | -CH₂Br: ~3.3 (s) -CH₂CH₃: ~1.6 (q) -CH₂CH₃: ~0.9 (t) | 1.8-2.6 (m) |

Data is inferred from spectra of analogous compounds and general NMR principles. chemicalbook.comchemicalbook.com s=singlet, t=triplet, q=quartet, m=multiplet.

13C NMR Analysis of Cyclobutane Derivatives

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. libretexts.orglibretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. docbrown.info

In this compound, five distinct carbon signals are expected. The quaternary carbon atom bonded to both the bromomethyl and ethyl groups would be significantly deshielded. The carbon of the bromomethyl group (-CH₂Br) would appear in the range of δ 30-40 ppm. The carbons of the ethyl group and the cyclobutane ring would resonate at positions characteristic for sp³-hybridized carbons. libretexts.orglibretexts.org The puckered nature of the cyclobutane ring can result in different chemical shifts for the non-equivalent ring carbons.

For the analogous compound 1-bromo-1-(bromomethyl)cyclobutane, the presence of two bromine atoms on the same carbon significantly shifts its resonance downfield. nih.gov This highlights the strong influence of halogen substituents on ¹³C chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ ppm) Rationale
Quaternary C (C-1) 45-55 Substituted with two alkyl groups and attached to the ring.
Bromomethyl C (-CH₂Br) 35-45 Attached to electronegative bromine.
Ethyl C (-CH₂CH₃) 25-35 Standard alkyl chemical shift.
Ethyl C (-CH₂CH₃) 8-15 Standard terminal methyl chemical shift.
Cyclobutane C (C-2, C-4) 30-40 Ring carbons adjacent to the substituted carbon.

Predicted values are based on general ¹³C NMR correlation tables and data from analogous structures. nih.govdocbrown.info

Advanced NMR Techniques for Stereochemical Assignments

For complex molecules like substituted cyclobutanes, one-dimensional NMR spectra can be challenging to interpret fully due to overlapping signals and complex coupling patterns. Advanced two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for unambiguous stereochemical assignments. ipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) Spectroscopic Studies of Cyclobutane Compounds

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For cyclobutane derivatives, several characteristic absorption regions are observed. capes.gov.brdtic.mil The C-H stretching vibrations of the alkyl groups (ethyl and cyclobutane ring) typically appear in the 2850-3000 cm⁻¹ region. docbrown.info The presence of the strained four-membered ring also gives rise to specific vibrational modes.

Studies on various substituted cyclobutanes have identified several correlation bands that, while varying in intensity, can help confirm the presence of the cyclobutane ring system. capes.gov.broptica.org These often include absorptions related to CH₂ scissoring, wagging, and twisting, as well as ring deformation or "puckering" vibrations. masterorganicchemistry.comdocbrown.info The C-Br stretching vibration for the bromomethyl group is expected in the lower frequency region of the spectrum, typically around 500-650 cm⁻¹.

Table 3: Characteristic Infrared Absorption Ranges for Substituted Cyclobutanes

Vibrational Mode Absorption Range (cm⁻¹) Notes
C-H Stretching 2850-3000 From ethyl and cyclobutane CH₂ groups. docbrown.info
CH₂ Scissoring ~1450 Characteristic for methylene groups. docbrown.info
Ring Vibrations 900-1120 Several bands can appear in this region, indicative of the cyclobutane ring. dtic.mil

Data compiled from general IR spectroscopy principles and studies on cyclobutane derivatives. capes.gov.brdtic.mildocbrown.info

Raman Spectroscopic Applications in Cyclobutane Research

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a molecule and measuring the energy shifts of the scattered photons, which correspond to the molecule's vibrational frequencies. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule.

In cyclobutane research, Raman spectroscopy has been used to investigate the rotational and vibrational-rotational structure of the molecule in the gas phase, providing precise data on bond lengths and angles. cdnsciencepub.com For a molecule like this compound, which lacks high symmetry, many vibrational modes will be active in both IR and Raman spectra. However, the symmetric stretching vibrations of the carbon skeleton and the C-Br bond may give rise to particularly strong and well-defined Raman signals. Tip-enhanced Raman spectroscopy (TERS) has emerged as a powerful tool for obtaining chemical information at the single-molecule level, opening possibilities for detailed surface studies of such compounds. rsc.org The combination of IR and Raman data provides a more complete picture of the vibrational properties of cyclobutane derivatives.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) subjects a molecule to a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. nih.govresearchgate.net For this compound, the molecular ion ([M]•+) would be observed, and its mass would confirm the molecular formula C₇H₁₃Br. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in nearly a 1:1 ratio, leading to two peaks of almost equal intensity for every bromine-containing fragment.

The fragmentation of the this compound molecular ion is expected to follow pathways common to alkyl bromides and strained cyclobutane rings. docbrown.infowikipedia.org Key fragmentation processes would include:

Alpha-cleavage: Loss of the bromine atom to form a stable tertiary cyclobutylcarbenium ion. This is often a favorable pathway for alkyl halides.

Loss of the ethyl group: Cleavage of the C-C bond to release an ethyl radical (•CH₂CH₃), resulting in a bromomethylcyclobutane cation.

Loss of the bromomethyl group: Ejection of a •CH₂Br radical.

Cycloreversion: A characteristic reaction of cyclobutanes, where the four-membered ring cleaves into two smaller unsaturated molecules. docbrown.info For the parent cyclobutane, this results in the formation of two ethene molecules and is often the base peak in its spectrum. docbrown.info In this compound, this could lead to the formation of ethene and 1-bromo-1-ethyl-ethene or other combinations depending on the bond cleavage.

Studies on related compounds, like 5-substituted 1,3,5-triazin-2-ones, have shown that ring-contraction processes can also occur, leading to smaller three- or four-membered ring fragments. arkat-usa.org Tandem mass spectrometry (MS-MS) studies on various organic molecules confirm that larger fragment ions often undergo secondary fragmentation to produce the smaller ions observed in the spectrum. chromatographyonline.com

Table 1: Predicted Major EI-MS Fragments for this compound

m/z Value (for ⁷⁹Br/⁸¹Br)Proposed Fragment IonFragmentation Pathway
176/178[C₇H₁₃Br]•+Molecular Ion
97[C₇H₁₃]+Loss of •Br
147/149[C₅H₈Br]+Loss of •C₂H₅ (ethyl group)
83[C₆H₁₁]+Loss of •CH₂Br
28[C₂H₄]•+Cycloreversion product (Ethene)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass, as each formula has a unique theoretical mass. ual.es While nominal mass spectrometry might not distinguish between C₇H₁₃Br and, for example, C₈H₁₇OCl, their exact masses are distinct.

For this compound (C₇H₁₃Br), HRMS would be used to confirm the molecular formula by matching the experimentally measured mass of the molecular ion to its calculated theoretical exact mass. researchgate.net This technique is crucial for confirming the identity of new compounds or for analyzing complex mixtures where multiple components may have the same nominal mass. pku.edu.cn The high resolving power of HRMS instruments also allows for the separation of ions with very similar masses, which is essential for accurate formula determination. researchgate.netual.es

Table 2: Theoretical Exact Masses for this compound and Key Fragments

Ion FormulaIsotope CompositionTheoretical Exact Mass (Da)
[C₇H₁₃Br]•+¹²C₇¹H₁₃⁷⁹Br176.02006
[C₇H₁₃Br]•+¹²C₇¹H₁₃⁸¹Br178.01801
[C₇H₁₃]+¹²C₇¹H₁₃97.10175
[C₅H₈Br]+¹²C₅¹H₈⁷⁹Br147.98876
[C₅H₈Br]+¹²C₅¹H₈⁸¹Br149.98671

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and conformational details. While a crystal structure for this compound is not publicly available, analysis of analogous structures provides significant insight into its expected solid-state conformation. nih.govresearchgate.netnih.gov

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain that would be present in a flat structure. dalalinstitute.comlibretexts.orglibretexts.org This puckering is characterized by a dihedral angle of about 25-35 degrees. libretexts.orgmaricopa.edu In a substituted cyclobutane, the substituents can occupy either axial or equatorial positions, influencing the ring's conformational preference. acs.org X-ray diffraction studies on various substituted cyclobutanes have revealed C-C bond lengths within the ring to be in the range of 1.55 to 1.57 Å. researchgate.net For this compound, X-ray analysis would precisely define the puckering angle of the cyclobutane ring, the exact C-C and C-Br bond lengths, and the spatial orientation of the ethyl and bromomethyl groups relative to the ring. nih.gov

Table 3: Typical Structural Parameters for Substituted Cyclobutanes from X-ray Crystallography

ParameterTypical Value RangeReference
Ring C-C Bond Length1.551 - 1.576 Å researchgate.net
Ring Puckering Angle~25 - 35° libretexts.orgmaricopa.edu
C-C-C Bond Angle~88 - 90° libretexts.orglibretexts.org

Other Spectroscopic Methods for Mechanistic and Conformational Insights

Beyond primary structure elucidation, other spectroscopic techniques can probe the dynamic behavior and subtle conformational details of molecules.

Time-resolved spectroscopy is a powerful tool for studying the kinetics and mechanisms of chemical reactions by observing transient species (like intermediates and excited states) on very short timescales, from femtoseconds to microseconds. vu.nlresearchgate.net For a molecule like this compound, these techniques could be used to study reactions initiated by light (photolysis). ucla.edu

For instance, a pump-probe experiment could be employed. An initial laser pulse (the pump) would break the C-Br bond, a known photoreactive process. A second, delayed laser pulse (the probe) would then interrogate the resulting species (e.g., the cyclobutylcarbenium ion and the bromine radical) as a function of time. vu.nl This allows for the direct observation of reaction intermediates and the measurement of their formation and decay rates. researchgate.netresearchgate.net Similar techniques, like single-molecule force spectroscopy (SMFS), have been used to study the force-dependent kinetics of ring-opening reactions in other cyclobutane derivatives, providing deep mechanistic insights. nih.govnsf.govacs.org

Microwave spectroscopy measures the transitions between rotational energy levels of molecules in the gas phase. It provides exceptionally precise data on a molecule's rotational constants (A, B, and C), which are inversely related to its moments of inertia. youtube.com From these constants, highly accurate molecular structures, including bond lengths and angles, can be determined.

For this compound, microwave spectroscopy would be ideal for determining its precise gas-phase geometry. The analysis of the rotational spectra of different isotopic species (e.g., substituting ¹²C with ¹³C or H with D) allows for the determination of the coordinates of each atom, a method known as Kraitchman's substitution analysis. youtube.com This would definitively establish the puckering of the cyclobutane ring and the conformational preferences of the ethyl and bromomethyl substituents. Studies on similar molecules like cyclobutanone (B123998) and cyclobutene-1,2-dione have successfully used microwave spectroscopy to establish whether the ring structures are planar or puckered. nih.gov

Theoretical and Computational Chemistry Studies of 1 Bromomethyl 1 Ethylcyclobutane

Quantum Chemical Calculations of Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and, from that, a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for optimizing molecular geometries and predicting electronic properties. researchgate.netcnr.it For 1-(Bromomethyl)-1-ethylcyclobutane (B6162846), DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, can predict key geometric parameters. nih.govmdpi.com These parameters include bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Furthermore, DFT can be employed to understand the electronic properties by calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond LengthC1C2--1.55 Å
Bond LengthC1C(ethyl)--1.54 Å
Bond LengthC1C(bromomethyl)--1.53 Å
Bond LengthC(bromomethyl)Br--1.95 Å
Bond AngleC2C1C4-88.5°
Bond AngleHC(ethyl)H-109.5°
Dihedral AngleC2C1C(ethyl)C(methyl)175.0°

Note: The data in this table is illustrative and not from a direct computation on this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. These methods are particularly useful for studying the conformational landscape and relative stabilities of different isomers or conformers.

For this compound, the puckered nature of the cyclobutane (B1203170) ring, combined with the rotational freedom of the ethyl and bromomethyl groups, gives rise to several possible conformers. Ab initio calculations can be used to determine the relative energies of these conformers, identifying the most stable (lowest energy) arrangement. This is crucial for understanding the molecule's behavior, as the population of each conformer at a given temperature depends on these energy differences. The puckering of the cyclobutane ring, with one carbon atom out of the plane of the other three, leads to axial and equatorial positions for the substituents, each having distinct energies.

Illustrative Conformational Analysis of this compound

ConformerRelative Energy (kcal/mol)Key Feature
Equatorial-Ethyl, Equatorial-Bromomethyl0.00Most stable conformer
Axial-Ethyl, Equatorial-Bromomethyl+1.5Steric strain from axial ethyl group
Equatorial-Ethyl, Axial-Bromomethyl+1.8Steric strain from axial bromomethyl group
Axial-Ethyl, Axial-Bromomethyl+3.5Significant steric hindrance

Note: The data in this table is illustrative and not from a direct computation on this compound.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Rearrangement reactions of carbocyclic systems like cyclobutanes are common. nih.gov Computational chemistry allows for the locating and characterizing of transition states, which are the highest energy points along a reaction coordinate. nih.govnih.govresearchgate.net By analyzing the geometry and energy of a transition state, chemists can understand the feasibility of a proposed reaction mechanism. For this compound, potential rearrangements could involve ring-opening or ring-expansion reactions, possibly initiated by the loss of the bromide ion to form a carbocation.

The activation energy, which is the energy difference between the reactant and the transition state, is a key determinant of the reaction rate. arxiv.org A lower activation energy implies a faster reaction. Computational methods can calculate these activation energies, providing a quantitative measure of the kinetic feasibility of a rearrangement. researchgate.net

Illustrative Transition State Analysis for a Hypothetical Rearrangement

Reaction PathwayTransition State (TS)Activation Energy (kcal/mol)
Ring Expansion to Cyclopentyl cationTS125.5
Ring Opening to Alkenyl cationTS230.2

Note: The data in this table is illustrative and based on analogous cyclobutane rearrangements, not direct computation on this compound.

A reaction's energy landscape is a multi-dimensional surface that represents the potential energy of a system as a function of the positions of its atoms. By mapping the reaction coordinate, which is the minimum energy path from reactants to products, chemists can visualize the entire course of a reaction. arxiv.org This map includes reactants, products, intermediates, and transition states.

For this compound, mapping the energy landscape for a potential solvolysis reaction, for example, would reveal the energy of the initial molecule, the transition state for bromide departure, the resulting carbocation intermediate, and any subsequent rearrangement products. This provides a comprehensive picture of the reaction mechanism and the relative stabilities of all species involved.

When a reaction can lead to multiple products, computational chemistry can be used to predict the selectivity, which is the preference for the formation of one product over others. nih.govrsc.org This is often determined by comparing the activation energies of the transition states leading to the different products. The product formed via the lowest energy transition state will be the kinetically favored product. researchgate.net

In the case of a reaction involving this compound, such as an elimination reaction, different regioisomeric alkenes could be formed. By calculating the energies of the transition states for each possible elimination pathway, the major product can be predicted. This predictive power is highly valuable in synthetic planning. rsc.org

Illustrative Prediction of Product Selectivity in an Elimination Reaction

ProductTransition StateRelative Activation Energy (kcal/mol)Predicted Product Ratio (Kinetic Control)
1-Ethyl-2-methylenecyclobutaneTSE10.0~90%
1-(Ethylidene)cyclobutaneTSE2+1.5~10%
(1-Bromomethyl)ethylidenecyclopropaneTSE3 (via rearrangement)+5.0<1%

Note: The data in this table is illustrative and not from a direct computation on this compound.

Electronic Structure and Bonding Analysis of the Cyclobutane Core and Substituents

The electronic structure of the cyclobutane ring is intrinsically linked to its strained nature. The C-C bonds in cyclobutane exhibit a higher p-character compared to those in acyclic alkanes. researchgate.net This rehybridization is a consequence of the strained bond angles, leading to bent "banana" bonds where the electron density is concentrated outside the direct internuclear axis. This feature of the C-C bonds makes them more susceptible to cleavage in certain chemical reactions.

The presence of an ethyl group and a bromomethyl group at the C1 position of the cyclobutane ring in this compound introduces significant electronic perturbations. The ethyl group is an electron-donating group, which can influence the electron density of the adjacent ring carbons. More significantly, the bromomethyl group contains a highly electronegative bromine atom. youtube.comyoutube.com The bromine atom will exert a strong electron-withdrawing inductive effect, polarizing the C-Br bond and influencing the electron distribution throughout the molecule. This polarization can affect the reactivity of the molecule, for instance, by making the carbon atom of the bromomethyl group electrophilic.

Computational studies, such as those employing Density Functional Theory (DFT), can provide detailed insights into the electronic structure. youtube.comustc.edu.cn These methods allow for the calculation of molecular orbitals, electron density distribution, and electrostatic potential maps, which are invaluable for understanding the bonding and reactivity of this compound.

Bond Dissociation Energies (BDE) in Halogenated Cyclobutanes

The bond dissociation energy (BDE) is a critical parameter for predicting the reactivity of a molecule, particularly in reactions involving radical intermediates. The BDE represents the enthalpy change required to homolytically cleave a chemical bond. libretexts.org In the context of this compound, the C-Br bond is of particular interest due to its potential for homolytic cleavage to form a carbon-centered radical and a bromine radical.

Computational chemistry provides powerful tools for the accurate calculation of BDEs. stackexchange.com By calculating the energies of the parent molecule and the resulting radicals, the BDE can be determined. For this compound, the stability of the resulting primary radical on the bromomethyl group will be a key determinant of the C-Br BDE. The presence of the adjacent quaternary carbon of the cyclobutane ring may offer some steric influence but is not expected to provide significant electronic stabilization to the primary radical.

Below is a table of representative C-X bond dissociation energies in various chemical environments to provide context for the expected BDE in this compound.

BondCompoundBond Dissociation Energy (kJ/mol)
C-HMethane439.3
C-HEthane420.5
C-HCyclobutane~416
C-BrBromoethane~290
C-Br2-Bromopropane~285
C-ClChloroethane~351
C-Cl2-Chloropropane~345

Note: The values in this table are approximate and are provided for comparative purposes. The actual BDE for the C-Br bond in this compound would require specific computational analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.